molecular formula C9H9ClO2 B13217805 2,5-Dimethylphenyl chloroformate

2,5-Dimethylphenyl chloroformate

Cat. No.: B13217805
M. Wt: 184.62 g/mol
InChI Key: MRADSHQNVHQTJJ-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a chloroformate group attached to a 2,5-dimethylphenyl ring. Chloroformates are widely used as reagents in organic synthesis due to their reactivity and ability to introduce protective groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylphenyl chloroformate can be synthesized through the reaction of 2,5-dimethylphenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroformate group. The general reaction is as follows:

2,5-Dimethylphenol+Phosgene2,5-Dimethylphenyl chloroformate+HCl\text{2,5-Dimethylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2,5-Dimethylphenol+Phosgene→2,5-Dimethylphenyl chloroformate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The use of phosgene requires stringent safety measures due to its toxicity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl chloroformate undergoes several types of chemical reactions, including:

    Nucleophilic substitution: Reaction with amines to form carbamates.

    Esterification: Reaction with alcohols to form carbonate esters.

    Formation of mixed anhydrides: Reaction with carboxylic acids.

Common Reagents and Conditions

    Amines: React with this compound to form carbamates under mild conditions.

    Alcohols: React to form carbonate esters, typically in the presence of a base to neutralize the HCl byproduct.

    Carboxylic acids: Form mixed anhydrides, often in the presence of a base.

Major Products

    Carbamates: Formed from the reaction with amines.

    Carbonate esters: Formed from the reaction with alcohols.

    Mixed anhydrides: Formed from the reaction with carboxylic acids.

Scientific Research Applications

2,5-Dimethylphenyl chloroformate is used in various scientific research applications:

    Chemistry: As a reagent for introducing protective groups in organic synthesis.

    Biology: In the synthesis of biologically active molecules and as a derivatization agent for analytical purposes.

    Medicine: In the development of pharmaceuticals where protective groups are necessary during synthesis.

    Industry: Used in the production of polymers and other materials where specific functional groups are required.

Mechanism of Action

The mechanism of action of 2,5-dimethylphenyl chloroformate involves nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of a tetrahedral intermediate, which then collapses to release HCl and form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Phenyl chloroformate

Comparison

2,5-Dimethylphenyl chloroformate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties compared to other chloroformates. This can affect the selectivity and yield of reactions in which it is used.

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

(2,5-dimethylphenyl) carbonochloridate

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5H,1-2H3

InChI Key

MRADSHQNVHQTJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)Cl

Origin of Product

United States

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